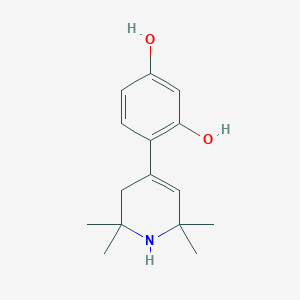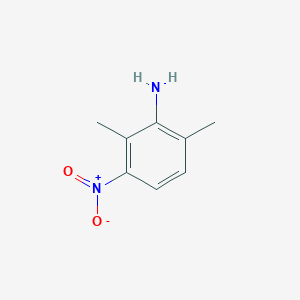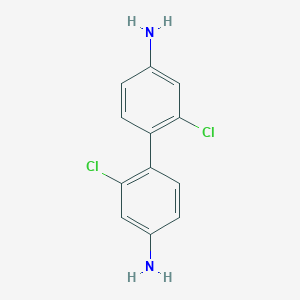![molecular formula C22H38OSi2 B181703 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane CAS No. 198570-39-7](/img/structure/B181703.png)
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is a type of siloxane derivative. It is used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds .
Synthesis Analysis
This compound is a mixture of endo and exo . It is used as an intermediate for preparing other organosilicon compounds .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is an inexpensive, nontoxic, and mild reducing agent. It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .Physical And Chemical Properties Analysis
The boiling point of this compound is 272-303 °C (lit.), and its density is 0.944 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.483 (lit.) .Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has been studied for its potential applications in organic synthesis, catalysis, and materials science. It has been used as a model compound for studying the reactivity of silicon-containing molecules in organic synthesis. It has also been used as a precursor in the synthesis of organosilicon polymers, and as a catalyst for a variety of reactions. In addition, this compound has been studied for its potential applications in biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The reactivity of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is due to its ability to form bonds with other molecules via the silicon-oxygen bonds. This allows this compound to act as a catalyst or reactant in various reactions. In addition, the presence of the norbornene moiety allows this compound to form complexes with other molecules, such as metal ions, which can further enhance its reactivity.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in biochemistry and pharmacology. It has been found to have anti-inflammatory and antioxidant properties, and has been shown to protect cells from oxidative damage. In addition, this compound has been found to inhibit the growth of certain cancer cells, and to reduce the formation of certain toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane in laboratory experiments is its ability to form bonds with other molecules via the silicon-oxygen bonds. This allows this compound to act as a catalyst or reactant in various reactions. In addition, the presence of the norbornene moiety allows this compound to form complexes with other molecules, such as metal ions, which can further enhance its reactivity. However, this compound is not very soluble in organic solvents, and is not very stable in air.
Direcciones Futuras
1. Further research into the potential applications of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane in biochemistry and pharmacology, such as its use as an anti-inflammatory and antioxidant agent.
2. Development of new synthesis methods for this compound and other organosilicon compounds.
3. Investigation of the potential of this compound as a catalyst for a variety of reactions.
4. Development of new materials based on this compound and other organosilicon compounds.
5. Exploration of the potential of this compound as a fuel additive.
6. Investigation of the potential of this compound as a lubricant.
7. Development of new methods for the production of this compound.
8. Investigation of the potential of this compound as an additive for food and beverages.
9. Development of new methods for the purification of this compound.
10. Investigation of the potential of this compound as a precursor for the synthesis of other organosilicon compounds.
Métodos De Síntesis
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane can be synthesized by a two-step reaction involving the condensation of 1,3-dichlorosilane with a norbornene derivative in the presence of a base. In the first step, 1,3-dichlorosilane is reacted with 5-norbornene-2-yl ethyl ether in the presence of a base, such as potassium tert-butoxide, to yield a mixture of this compound and 1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]dichlorosilane. The second step involves the reaction of the mixture with a base, such as sodium hydroxide, to convert the dichlorosilane to this compound.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNCCYPBVADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404774 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198570-39-7 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

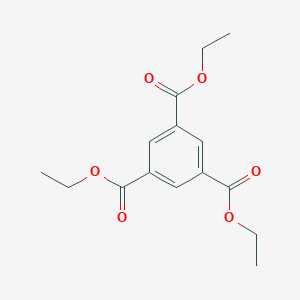
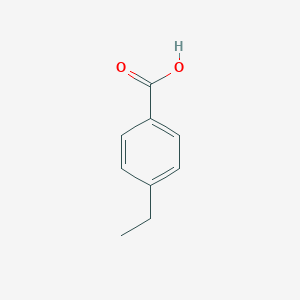
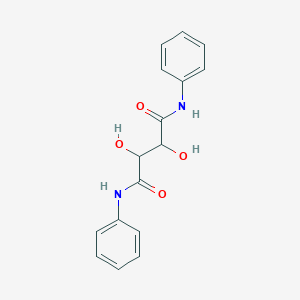

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
